N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-tert-butyl-4-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-11(15-9)14-12(2,3)4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
KVUBUGDUOMSEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine typically involves the reaction of 4-methylbenzo[d]oxazol-2-amine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Ritter Reaction Mechanism
The Cu(OTf)₂-catalyzed Ritter reaction proceeds through activation of Boc₂O by the Lewis acid catalyst, facilitating nucleophilic attack by nitriles. The tert-butyl groups are introduced via the Boc₂O reagent, followed by hydrolysis to yield the amide product .
2.2 Radical-Mediated Amination
In the nBu₄NI-catalyzed system, tert-butoxyl radicals generated from tert-butyl hydroperoxide abstract hydrogen from the tertiary amine, forming reactive intermediates. These intermediates couple with benzoxazole derivatives under acidic conditions to form the N-tert-butyl amide .
Stability and Reactivity
3.1 Thermal and Chemical Stability
N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine exhibits stability under standard laboratory conditions but may undergo reactions under specific stimuli. For example:
-
Oxidation : The compound can be oxidized using agents like tert-butyl chloride, though detailed product data are not provided.
-
Hydrolysis : Amide groups are susceptible to hydrolysis under acidic or basic conditions, potentially leading to dealkylation or ring-opening reactions.
3.2 Reactivity in Organic Transformations
Given its amide functionality, the compound may participate in:
-
Alkylation : Reaction with alkylating agents to form N-alkyl derivatives.
-
Condensation Reactions : Participation in peptide coupling or amidation reactions.
Scientific Research Applications
N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving oxazole derivatives.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their substituents and specific biological activities. This compound is unique due to its specific tert-butyl and methyl substituents, which may confer distinct biological properties and applications.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : A scalable protocol involves microwave-assisted catalysis using tetrabutylammonium iodide (nBu4NI) and tert-butyl hydroperoxide (TBHP) as an oxidant. This method enhances reaction efficiency by reducing time and improving yields compared to conventional heating . Column chromatography (e.g., silica gel with hexane/ethyl acetate) is recommended for purification, as demonstrated in analogous benzoxazol-2-amine syntheses . Key parameters to optimize include solvent polarity, catalyst loading, and microwave irradiation power.
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Methodological Answer : Use a combination of analytical techniques:
- HRMS (ESI-TOF) : To confirm molecular weight (e.g., observed [M+H]+ within ±0.5 ppm of theoretical values) .
- Multinuclear NMR (¹H, ¹³C) : Assign peaks based on analogous compounds (e.g., tert-butyl groups typically show singlet δ ~1.4 ppm in ¹H NMR; aromatic protons appear between δ 7.0–8.0 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretching in oxazole at ~1643 cm⁻¹) .
- Melting Point Analysis : Compare with literature values (e.g., 135–138°C for structurally similar derivatives) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store waste separately and dispose via certified hazardous waste services. Emergency protocols should include access to toxicity data sheets and immediate decontamination procedures .
Advanced Research Questions
Q. How do substituents on the benzoxazole core (e.g., tert-butyl vs. methyl groups) influence electronic properties and reactivity?
- Methodological Answer : Computational studies (e.g., DFT calculations) can map electron density distributions. Compare Hammett σ values of substituents: tert-butyl is strongly electron-donating (+σ), which stabilizes the oxazole ring and alters nucleophilic substitution rates. Experimentally, monitor reaction kinetics in polar aprotic solvents (e.g., DMF) using UV-Vis spectroscopy to track intermediate formation .
Q. What strategies can resolve contradictions in biological activity data for benzoxazol-2-amine derivatives?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify non-linear effects.
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro vs. in vivo results.
- Target Engagement Profiling : Employ SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to validate direct binding to purported targets (e.g., enzymes in sphingolipid pathways) .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on hydrogen-bond interactions with the oxazole’s N-atom and hydrophobic contacts with the tert-butyl group.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate binding free energies via MM-PBSA/GBSA .
Research Challenges and Gaps
- Ecotoxicity Data : No studies on biodegradation or bioaccumulation are available; prioritize OECD 301/302 tests for environmental risk assessment .
- Crystallography : Limited structural data for this specific derivative. Pursue single-crystal X-ray diffraction to resolve bond angles and packing interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
